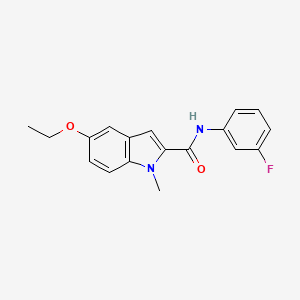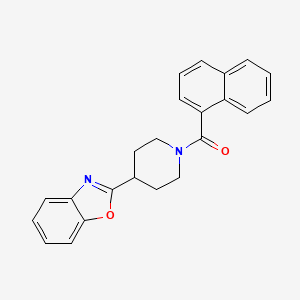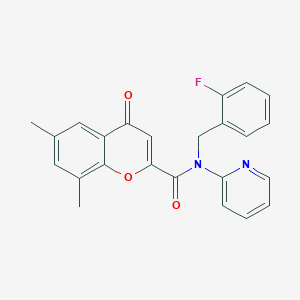![molecular formula C23H22ClN3O4 B11359455 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359455.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , combines elements from different chemical classes. Let’s break it down:
Benzodioxole: The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) is a bicyclic aromatic system containing an oxygen bridge. It’s found in natural products and synthetic compounds.
Indole: The indole fragment (2-(5-chloro-1H-indol-3-yl)ethyl) is a heterocyclic aromatic ring with diverse biological activities.
Pyrrolidine: The pyrrolidine ring (5-oxopyrrolidine-3-carboxamide) is a five-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes::
Stepwise Synthesis: Compound X can be synthesized stepwise by linking the benzodioxole, indole, and pyrrolidine fragments. Reactions like amide bond formation, nucleophilic substitution, and cyclization are involved.
Multicomponent Reactions: Some efficient methods involve multicomponent reactions, where all components come together in a single step.
Batch Synthesis: In industry, Compound X is produced via batch processes, optimizing yields and purity.
Continuous Flow Synthesis: Continuous flow reactors are increasingly used for large-scale production due to safety and efficiency benefits.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative transformations can modify the benzodioxole or indole portions.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring.
Substitution: Nucleophilic substitutions at various positions.
Cyclization: Formation of the pyrrolidine ring.
Common reagents include:
Grignard Reagents: For nucleophilic additions.
Hydrides: For reduction.
Acids/Bases: For cyclization and functional group transformations.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
Molecular Targets: Compound X likely interacts with receptors, enzymes, or proteins.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Similar Compounds: Compare with related structures (e.g., analogs, derivatives).
Uniqueness: Highlight what sets Compound X apart.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C23H22ClN3O4 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O4/c24-17-2-3-19-18(9-17)15(11-25-19)5-6-27-12-16(8-22(27)28)23(29)26-10-14-1-4-20-21(7-14)31-13-30-20/h1-4,7,9,11,16,25H,5-6,8,10,12-13H2,(H,26,29) |
InChI Key |
ZHEBKTPWUCQUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11359372.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B11359375.png)
![{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11359378.png)




![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11359405.png)
![4-(propan-2-yloxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11359416.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11359426.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359435.png)


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11359453.png)
